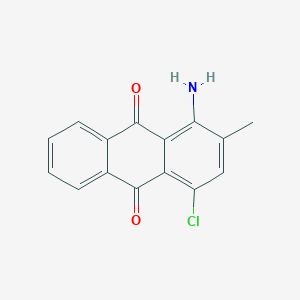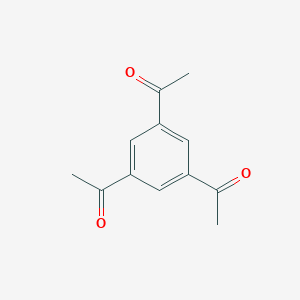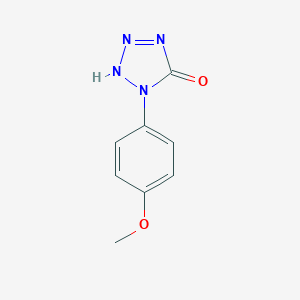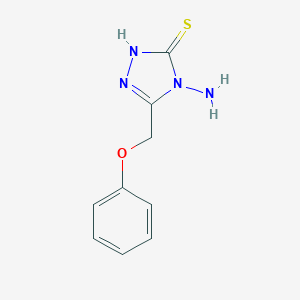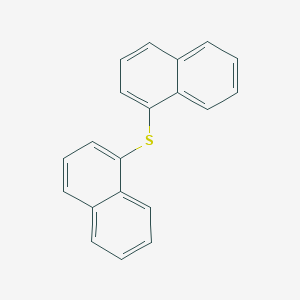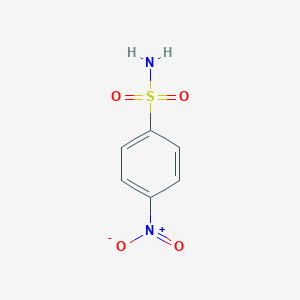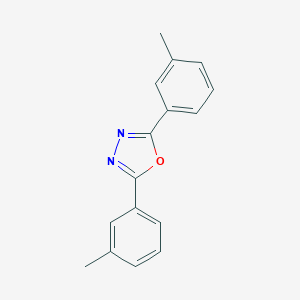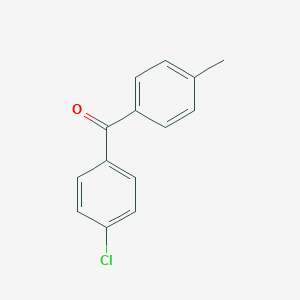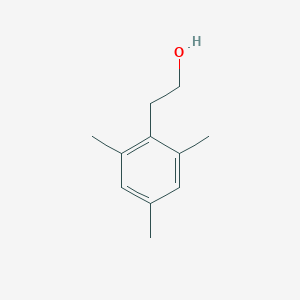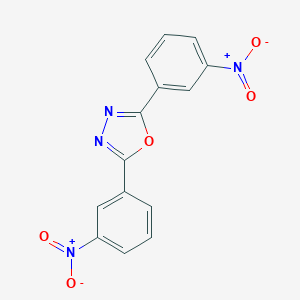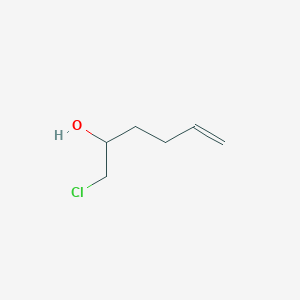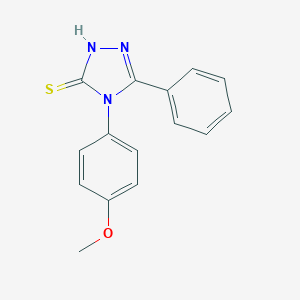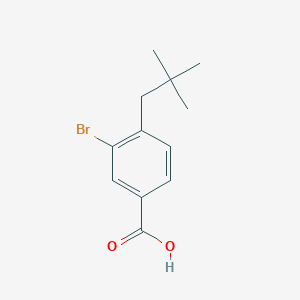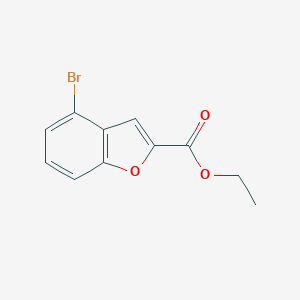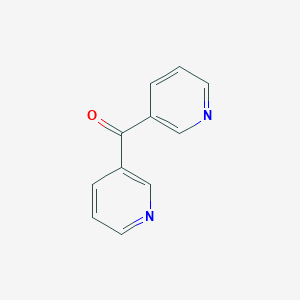
二(吡啶-3-基)甲酮
描述
Di(pyridin-3-yl)methanone is an organic compound with the molecular formula C11H8N2O and a molecular weight of 184.19 . It appears as a white to pale yellow solid .
Synthesis Analysis
Di(pyridin-3-yl)methanone can be synthesized through the reaction of pyridine with benzyl bromide in the presence of a base . The benzyl bromide is added to an organic solvent containing pyridine, followed by the addition of a base catalyst. After reacting for a certain period, a series of processing and purification techniques are applied to obtain the target product .Molecular Structure Analysis
Di(pyridin-3-yl)methanone contains a total of 23 bonds, including 15 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, and 2 Pyridines .Chemical Reactions Analysis
In the presence of deuterium oxide or 18 O-labeled water instead of water, both intermediate IV (IV-1 or IV-2) and 18 O-labeled products were confirmed via LCMS, further proving that water participated in the reaction and acted as an oxygen donor .Physical And Chemical Properties Analysis
Di(pyridin-3-yl)methanone is a white to pale yellow solid that dissolves well in common organic solvents such as ethanol, methanol, and dimethylformamide . It has a melting point typically between 115.5-117.0 °C . It exhibits high stability against air and light .科学研究应用
Application in Photonics
- Summary of the Application: Di(pyridin-3-yl)methanone is used as an acceptor in the synthesis of thermally activated delayed fluorescence (TADF) compounds. These compounds have gained attention due to their low cost and high performance .
- Methods of Application or Experimental Procedures: Two solution-processable TADF emitters named ACCz-DPyM and POxCz-DPyM were synthesized by coupling 9,10-dihydro-9,9-dimethylacridine or phenoxazine modified carbazole as donor with di(pyridin-3-yl)methanone as acceptor .
- Results or Outcomes: Both TADF compounds show the same small ΔEST of 0.04 eV and high PLQY of 66.2% and 58.2%. The devices fabricated by ACCz-DPyM and POxCz-DPyM as emitters show excellent performance as solution-processed with low turn-on voltage of 4.0 and 3.4 V, high luminance of 6209 and 3248 cd m −2 at 8 V, the maximum current efficiency of 9.9 and 15.9 cd A −1, the maximum external quantum efficiency of 6.6% and 6.5% and low efficiency roll-off .
安全和危害
Di(pyridin-3-yl)methanone is generally stable under normal operating conditions . During use and handling, appropriate personal protective equipment should be worn, such as laboratory gloves and eye protection . Inhalation, ingestion, or skin contact should be avoided. If accidental contact occurs, the affected area should be immediately rinsed with plenty of water, and medical assistance should be sought .
属性
IUPAC Name |
dipyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLPDLOXKZRZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305388 | |
| Record name | dipyridin-3-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(pyridin-3-yl)methanone | |
CAS RN |
35779-35-2 | |
| Record name | 35779-35-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dipyridin-3-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35779-35-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


